molecular formula C10H12ClNO B1625609 N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride CAS No. 2904-63-4

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride

Cat. No.: B1625609
CAS No.: 2904-63-4
M. Wt: 197.66 g/mol
InChI Key: RSBLFMOUHJTMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride is a chemical compound with the molecular formula C10H12ClNO It is known for its unique structure, which includes a benzimidoyl chloride group substituted with hydroxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4,6-Trimethylbenzoyl chloride+HydroxylamineN-Hydroxy-2,4,6-trimethylbenzimidoyl chloride+HCl\text{2,4,6-Trimethylbenzoyl chloride} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{HCl} 2,4,6-Trimethylbenzoyl chloride+Hydroxylamine→N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The hydroxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Condensation Reactions: The compound can undergo condensation reactions with other molecules, forming larger, more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce corresponding oximes or nitroso compounds.

Scientific Research Applications

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride involves its reactivity with various biological molecules. The hydroxy group can form hydrogen bonds, while the chloride group can participate in nucleophilic substitution reactions. These interactions can affect molecular targets such as enzymes and receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxybenzimidoyl chloride: Lacks the methyl groups, making it less sterically hindered and potentially more reactive.

    2,4,6-Trimethylbenzoyl chloride: Lacks the hydroxy group, limiting its reactivity in certain types of reactions.

    N-Hydroxy-2,4,6-trimethylbenzamide: Contains an amide group instead of a chloride, altering its chemical properties and reactivity.

Uniqueness

N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride is unique due to the presence of both hydroxy and chloride groups on a trimethyl-substituted benzimidoyl structure

Properties

IUPAC Name

N-hydroxy-2,4,6-trimethylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-6-4-7(2)9(8(3)5-6)10(11)12-13/h4-5,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBLFMOUHJTMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=NO)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2904-63-4
Record name N-Hydroxy-2,4,6-trimethylbenzenecarboximidoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2904-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.